Tert-butyl[(piperidin-4-yl)methyl]amine

Catalog No.
S944401
CAS No.
1226351-71-8
M.F
C10H22N2
M. Wt
170.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl[(piperidin-4-yl)methyl]amine

CAS Number

1226351-71-8

Product Name

Tert-butyl[(piperidin-4-yl)methyl]amine

IUPAC Name

2-methyl-N-(piperidin-4-ylmethyl)propan-2-amine

Molecular Formula

C10H22N2

Molecular Weight

170.3 g/mol

InChI

InChI=1S/C10H22N2/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11-12H,4-8H2,1-3H3

InChI Key

CTVSNIVMXJOPBL-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1CCNCC1

Canonical SMILES

CC(C)(C)NCC1CCNCC1

Tert-butyl[(piperidin-4-yl)methyl]amine is an organic compound with the chemical formula C11_{11}H22_{22}N2_2O2_2. It features a tert-butyl group attached to a piperidine ring via a methylamine linkage. This compound is notable for its structural properties, which include high molar refractivity and significant hydrogen bond donor and acceptor capabilities, making it a candidate for various

Typical of amines and carbamates:

  • N-Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation with various electrophiles, allowing the introduction of different substituents.
  • Acylation: The amine group can react with acyl chlorides or anhydrides to form amides, which are useful in drug development.
  • Hydrogenation: The compound may also be subjected to hydrogenation reactions to modify the saturation of the piperidine ring or other unsaturated functionalities.

These reactions highlight the compound's versatility in synthetic chemistry .

The synthesis of tert-butyl[(piperidin-4-yl)methyl]amine typically involves several steps:

  • Formation of Piperidine Derivative: Starting from commercially available piperidine, the desired substitution can be introduced through alkylation.
  • Carbamate Formation: The tert-butyl carbamate can be synthesized by reacting tert-butyl isocyanate with the piperidine derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Alternative methods may involve variations in the starting materials or reaction conditions to optimize yield and purity .

Tert-butyl[(piperidin-4-yl)methyl]amine has potential applications in several fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound in drug development targeting neurological disorders or cancer.
  • Chemical Research: Its reactivity makes it valuable for synthesizing more complex organic molecules.
  • Material Science: The compound's unique properties could be explored for developing new materials with specific functionalities.

These applications underscore its importance in both medicinal chemistry and industrial processes .

Interaction studies involving tert-butyl[(piperidin-4-yl)methyl]amine focus on its binding affinity to various biological targets. Research indicates that similar compounds can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognition.

In vitro studies have shown that modifications to the piperidine structure can significantly alter binding affinities and biological responses, suggesting that this compound's interactions warrant detailed investigation .

Several compounds share structural similarities with tert-butyl[(piperidin-4-yl)methyl]amine. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
tert-Butyl 4-(propylamino)piperidine-1-carboxylate301225-58-11.00Propyl substitution on piperidine
tert-Butyl methyl(piperidin-4-yl)carbamate108612-54-01.00Methyl group enhances lipophilicity
1-Boc-4-(isopropylamino)piperidine534595-51-21.00Isopropyl substitution affects sterics
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate207405-68-30.98Unique bicyclic structure
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate744183-20-80.98Bicyclic analog with different stereochemistry

These comparisons illustrate how slight variations in structure can lead to significant differences in chemical behavior and biological activity, highlighting the uniqueness of tert-butyl[(piperidin-4-yl)methyl]amine among similar compounds .

Structural and Functional Attributes

The compound’s structure includes a piperidine ring (a six-membered saturated nitrogen heterocycle) attached to a methylamine group protected by a tert-butyl carbamate. This protection strategy enhances stability and modulates reactivity, enabling controlled deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine. The tert-butyl group’s steric hindrance influences binding affinity and solubility, critical for targeting specific biological pathways.

Key Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₂N₂
Molecular Weight170.3 g/mol
SMILESCC(C)(C)NCC1CCNCC1
pKa (Amine Group)~9.4 (estimated)

The compound’s basicity is comparable to tertiary amines, with pKa values influenced by the electron-donating tert-butyl group and the piperidine’s conformation.

Historical Context in Synthesis

Piperidine derivatives have been pivotal in medicinal chemistry since the mid-20th century, particularly in developing antipsychotics and analgesics. Tert-butyl-protected amines emerged as versatile intermediates in the 1980s, enabling the synthesis of complex molecules with controlled deprotection steps. While tert-butyl[(piperidin-4-yl)methyl]amine itself is a relatively recent compound, its precursors (e.g., tert-butyl piperidin-4-ylcarbamate) have been extensively used in kinase inhibitor development.

Current Research Trends and Knowledge Gaps

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via reductive amination or alkylation. A common method involves reacting piperidin-4-ylmethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine). Alternative approaches include:

MethodReagents/ConditionsYield (%)Challenges
Reductive AminationPiperidine, formaldehyde, NaBH₄60–80Side reactions, purification
Alkylationtert-Butyl bromide, K₂CO₃70–85Steric hindrance

High yields (>80%) are achievable under optimized conditions, though steric effects from the tert-butyl group may necessitate prolonged reaction times.

Emerging Techniques

Continuous flow chemistry and microwave-assisted synthesis are being explored to improve scalability and reduce reaction times. These methods minimize side reactions and enhance reproducibility, critical for industrial applications.

Applications in Drug Discovery

Target Areas

  • Kinase Inhibition: Piperidine derivatives are core structures in ATP-competitive kinase inhibitors. The tert-butyl group enhances lipophilicity, improving binding to hydrophobic pockets in enzymes like PKB.
  • Neurotransmitter Modulation: Tertiary amines interact with serotonin and dopamine receptors, making this compound a potential scaffold for CNS-targeted therapeutics.

Case Study: PKB Inhibitors

In a study, tert-butyl piperidin-4-ylcarbamate derivatives showed nanomolar inhibition of PKBβ, with selectivity over PKA due to optimized lipophilic interactions. While tert-butyl[(piperidin-4-yl)methyl]amine itself has not been tested, its structural analogs highlight its potential in cancer therapy.

Unexplored Avenues

  • Catalysis: The compound’s amine group could act as a ligand in transition-metal catalysis, though experimental data are lacking.
  • Polymer Chemistry: Its tertiary amine may serve as a monomer in ion-conductive polymers, but applications remain theoretical.

Traditional synthetic methodologies for piperidine derivatives have served as the foundation for accessing tert-butyl[(piperidin-4-yl)methyl]amine and related compounds. These approaches, while often requiring multiple steps and extensive purification procedures, remain valuable for their reliability and scalability [1] .

Reduction-Based Approaches

The reduction of 4-piperidone derivatives represents one of the most established routes to functionalized piperidines. This approach typically involves sodium borohydride reduction of piperidone intermediates to form the corresponding alcohols, followed by conversion to the desired amine functionality [3]. The process generally proceeds under mild conditions (room temperature to 40°C) with yields ranging from 75-85% .

The reductive amination pathway offers enhanced selectivity and functional group tolerance. This method involves the condensation of formaldehyde or other aldehydes with primary amines, followed by reduction using sodium borohydride or sodium cyanoborohydride . The reaction proceeds under inert atmosphere conditions at 0-25°C, typically requiring 4-8 hours for completion with yields of 70-90% .

Gabriel Synthesis Modifications

The Gabriel synthesis provides a reliable method for introducing primary amine functionality through phthalimide intermediates. This approach involves substitution reactions with phthalic anhydride followed by hydrazinolysis to reveal the primary amine [5]. While yields are moderate (60-80%), the method offers excellent selectivity for primary amine formation and compatibility with various substitution patterns [6].

Multi-Component Condensation Reactions

The Petrenko-Kritschenko reaction represents a powerful multi-component approach involving the condensation of aromatic aldehydes with primary amines and beta-keto esters in a double Mannich reaction [7]. This method typically proceeds in ethanol under reflux conditions for 6-12 hours, providing yields of 65-85% with good functional group tolerance [1].

The Mannich condensation offers an alternative multi-component strategy, combining aldehydes, ketones, and ammonium sources under reflux conditions in ethanol [8] [7]. This approach generally requires 3-8 hours reaction time and provides yields of 70-88%, making it particularly suitable for preparing diversely substituted piperidine derivatives [1].

Traditional MethodTypical Yield (%)Reaction TimeKey AdvantagesLimitations
Sodium borohydride reduction75-852-6 hoursMild conditions, reliableLimited substrate scope
Reductive amination70-904-8 hoursHigh selectivityRequires inert atmosphere
Gabriel synthesis60-808-12 hoursPrimary amine selectivityMulti-step process
Petrenko-Kritschenko65-856-12 hoursMulti-component efficiencyLimited to aromatic systems
Mannich condensation70-883-8 hoursBroad substrate scopeModerate yields

Modern Catalytic Approaches

Contemporary synthetic methodologies have revolutionized piperidine synthesis through the development of sophisticated catalytic systems that offer enhanced selectivity, efficiency, and environmental compatibility [9] [10]. These approaches provide access to complex three-dimensional architectures with precise stereochemical control.

Transition Metal Catalysis

Modern transition metal catalysis has enabled unprecedented control over piperidine synthesis through the use of palladium, rhodium, and ruthenium complexes with chiral ligands [11] [12]. These systems typically achieve enantioselectivities of 85-98% while maintaining broad substrate scope and functional group tolerance [13] [14].

The rhodium-catalyzed [2+2+2] cycloaddition methodology developed by Rovis and coworkers provides access to polysubstituted piperidines with high enantioselectivity [15]. This approach utilizes a cleavable tether strategy to overcome regioselectivity challenges inherent in fully intermolecular reactions, achieving excellent yields and stereochemical control [15].

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon and carbon-nitrogen bonds in piperidine synthesis [16]. These methods typically employ Pd(OAc)₂ or related complexes with phosphine ligands, achieving enantioselectivities of 80-95% across a broad range of aryl and heteroaryl derivatives [13].

Asymmetric Hydrogenation

Asymmetric hydrogenation using rhodium-BINAP and iridium-phosphine complexes represents one of the most reliable methods for accessing enantioenriched piperidines [17]. These systems achieve outstanding enantioselectivities (90-99%) particularly for 2,3-disubstituted products, making them ideal for pharmaceutical applications requiring high enantiomeric purity [1] [18].

The methodology is particularly effective for the hydrogenation of pyridine derivatives, providing a direct route to saturated piperidine products [19] [20]. Process conditions typically involve moderate pressures (10-50 atm) and temperatures (25-80°C), making the approach suitable for industrial implementation [21].

Carbon-Hydrogen Functionalization

Direct carbon-hydrogen functionalization represents a paradigm shift in piperidine synthesis, enabling the selective activation of typically unreactive C-H bonds [22] [23]. Copper(II) complexes and iridium photocatalysts have proven particularly effective for alpha-amino C-H bond activation, achieving enantioselectivities of 70-92% [22].

The photoredox-catalyzed alpha-amino C-H arylation developed by Ellman and coworkers demonstrates exceptional diastereoselectivity through a mechanism involving rapid C-H arylation followed by thermodynamic epimerization [23]. This approach accommodates piperidines with multiple pre-existing stereogenic centers, providing products with up to four stereogenic centers in high diastereomeric ratios [23].

Biocatalytic Methods

Biocatalytic approaches have gained prominence due to their exceptional enantioselectivity (95-99%) and environmental compatibility [24] [25]. The chemo-enzymatic dearomatization of activated pyridines developed by Turner and coworkers combines chemical reduction with enzymatic C=C bond reduction, providing access to stereoenriched 3- and 3,4-substituted piperidines [24].

The recently reported combination of biocatalytic carbon-hydrogen oxidation with radical cross-coupling represents a breakthrough in three-dimensional molecule synthesis [9] [10]. This approach uses scalable enzymatic methods to introduce hydroxyl groups into carboxylated piperidines, followed by nickel-electrocatalytic cross-coupling to install various substituents with high enantioselectivity [10].

Protection/Deprotection Strategies for Amino Groups

The protection of amino groups is essential for selective synthesis of complex piperidine derivatives, particularly when multiple reactive sites are present. The choice of protecting group significantly impacts the overall synthetic strategy and must balance stability, ease of installation, and mild deprotection conditions [26] [27].

tert-Butyloxycarbonyl (Boc) Protection

The Boc protecting group remains the most widely used amino protection strategy due to its excellent stability profile and mild deprotection conditions [27] [28]. Installation typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of bases such as triethylamine or diisopropylethylamine under anhydrous conditions .

Boc protection proceeds efficiently in various solvents including dichloromethane, tetrahydrofuran, and acetonitrile at temperatures ranging from 0-40°C [29]. The reaction typically requires 2-6 hours for completion and provides excellent yields (85-95%) with minimal side product formation [27].

Deprotection of Boc-protected amines is accomplished using trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol [30]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation, which can be stabilized by scavengers such as anisole or thioanisole to prevent unwanted alkylation reactions [27].

Alternative Protecting Groups

The benzyloxycarbonyl (Cbz) group offers complementary stability properties, being stable to acidic conditions but readily removed by hydrogenation using palladium on carbon [5]. This orthogonal reactivity makes Cbz particularly valuable in multi-step syntheses where differential deprotection is required [31].

The fluorenylmethoxycarbonyl (Fmoc) group provides base-labile protection that can be removed using piperidine in dimethylformamide [32]. This protecting group has found extensive application in solid-phase peptide synthesis where mild, base-catalyzed deprotection conditions are advantageous [33].

Recent developments in protecting group chemistry have focused on developing more efficient deprotection protocols. The use of 4-methylpiperidine and piperazine as alternatives to piperidine for Fmoc removal has demonstrated comparable efficiency while offering improved safety profiles and reduced regulatory concerns [32].

Protecting GroupInstallation ConditionsDeprotection MethodStability ProfileTypical Applications
BocBoc₂O, base, RT-40°CTFA/DCM, HCl/MeOHAcid labile, base stableGeneral medicinal chemistry
CbzCbzCl, aqueous baseH₂/Pd-C, HBr/AcOHReduction labile, acid stableOrthogonal protection
FmocFmocCl, basePiperidine/DMFBase labile, acid stableSolid-phase synthesis
PhthalimidePhthalic anhydride, heatNH₂NH₂/EtOHHydrazine labileClassical protection

Strategic Considerations

The selection of appropriate protecting groups requires careful consideration of the overall synthetic strategy, including the order of functional group manipulations and compatibility with subsequent reaction conditions [6]. The concept of orthogonal protection, where different protecting groups can be removed under non-interfering conditions, is particularly important in complex multi-step syntheses [31].

Process considerations for large-scale synthesis favor protecting groups that can be installed and removed under mild, environmentally benign conditions with minimal waste generation [34]. The development of continuous flow processes for protection and deprotection reactions has emerged as an important area for process intensification and improved safety [35].

Process Optimization and Scalability Challenges

The translation of laboratory-scale piperidine synthesis to industrial production presents numerous technical and economic challenges that must be addressed through systematic process optimization [35] [36]. These challenges span catalyst economics, environmental considerations, safety requirements, and regulatory compliance.

Catalyst Economics and Recycling

The use of expensive transition metal catalysts, particularly those based on rhodium and palladium, presents significant economic barriers to large-scale implementation [36]. Industrial processes require catalyst loadings typically below 1 mol% to maintain economic viability, necessitating the development of highly active catalytic systems [37].

Catalyst recycling strategies have become essential for commercial viability. Continuous flow processes enable efficient catalyst recovery through immobilization techniques or biphasic reaction systems [38]. The development of heterogeneous catalysts that can be easily separated and reused has emerged as a key enabling technology for industrial piperidine synthesis [39].

Recent advances in catalyst design have focused on developing more robust systems that maintain activity over extended reaction periods. The use of supported catalysts and automated catalyst management systems has significantly improved the economics of transition metal-catalyzed processes [35].

Solvent and Waste Minimization

Traditional piperidine synthesis often requires large volumes of organic solvents, particularly for protection/deprotection sequences and purification procedures [34]. The development of greener solvent alternatives and solvent recycling protocols has become critical for sustainable manufacturing [40].

The implementation of continuous manufacturing processes has enabled significant reductions in solvent usage through improved heat and mass transfer efficiency [35]. Process analytical technology (PAT) enables real-time monitoring and control, reducing the need for extensive offline analysis and associated solvent consumption [36].

Aqueous-based synthesis methods, particularly biocatalytic approaches, offer the potential for dramatic reductions in organic solvent usage [35]. The development of engineered enzymes with enhanced stability and substrate scope has made these approaches increasingly viable for industrial applications [24].

Regulatory and Quality Considerations

Pharmaceutical manufacturing requires strict adherence to Good Manufacturing Practice (GMP) guidelines and regulatory requirements [36]. The development of robust analytical methods for impurity detection and control is essential for regulatory compliance [34].

Quality by Design (QbD) principles emphasize the importance of understanding process variability and implementing appropriate control strategies [36]. The use of process analytical technology enables real-time quality monitoring and reduces reliance on end-point testing [35].

The increasing focus on environmental sustainability has led to the development of green chemistry metrics for evaluating process efficiency and environmental impact [34]. Life cycle assessment methodologies provide comprehensive evaluation of the environmental footprint of synthetic processes [40].

Scalability ChallengeTechnical IssuesIndustrial SolutionsSuccess Metrics
Catalyst economicsHigh metal costs, recoveryRecycling, flow chemistry<1 mol% loading, >95% recovery
Solvent usageLarge volumes, waste disposalRecovery, green alternatives<10 L/kg product, >80% recovery
SafetyHigh pressure, toxic reagentsAutomated systems, flow processesZero incidents, inherent safety
Quality controlImpurity monitoringPAT, QbD implementation>99% purity, real-time control

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Dates

Last modified: 08-16-2023

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